molecular formula C5H8N4O3S2 B1676374 Methazolamide CAS No. 554-57-4

Methazolamide

Cat. No. B1676374
CAS RN: 554-57-4
M. Wt: 236.3 g/mol
InChI Key: FLOSMHQXBMRNHR-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methazolamide is a sulfonamide derivative and a potent inhibitor of carbonic anhydrase . It is a white crystalline powder, weakly acidic, and slightly soluble in water, alcohol, and acetone . It is used to lower pressure inside the eye (intraocular pressure) in people with certain types of glaucoma . Methazolamide is also used as a diuretic in people with congestive heart failure, to reduce the build-up of fluid in the body .


Molecular Structure Analysis

The chemical name for Methazolamide is N-[5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-acetamide . Its molecular formula is C5H8N4O3S2 and it has a molecular weight of 236.26 .


Chemical Reactions Analysis

Methazolamide is a potent inhibitor of carbonic anhydrase . It has a weak and transient diuretic effect, therefore its use results in an increase in urinary volume, with excretion of sodium, potassium, and chloride .


Physical And Chemical Properties Analysis

Methazolamide is a white crystalline powder, weakly acidic, and slightly soluble in water, alcohol, and acetone . Its molecular formula is C5H8N4O3S2 and it has a molecular weight of 236.26 .

Scientific Research Applications

Ophthalmological Applications

Methazolamide, a carbonic anhydrase inhibitor, has shown potential in various ophthalmological applications:

  • Treatment of Glaucoma

    Methazolamide has been used in oral formulations to treat glaucoma, a condition characterized by increased intraocular pressure (IOP). It helps in lowering IOP by reducing aqueous humor secretion. Studies have shown that methazolamide, when formulated in aqueous solutions, is an effective topical agent for lowering IOP, potentially as active as other standard treatments like timolol (Fridriksdóttir, Loftsson, & Stefánsson, 1997).

  • Macular Edema in Retinitis Pigmentosa

    Methazolamide has been studied for its efficacy in improving visual acuity and reducing macular edema in patients with retinitis pigmentosa. This condition involves chronic macular edema and can lead to visual impairment. Methazolamide treatment showed improvement in angiographic macular edema, indicating its potential application in ocular conditions involving edema (Fishman et al., 1994).

  • Eye Morphogenesis

    Research using methazolamide to test its role in early eye morphogenesis found that its application could significantly reduce embryonic eye growth. This suggests a potential role for carbonic anhydrase activity in the early development of the eye (Linser & Plunkett, 1989).

Neurological Applications

Methazolamide has also been investigated for its potential neurological applications:

  • Neuroprotection in Ischemic Injury

    Methazolamide, along with melatonin, has shown neuroprotective effects in experimental models of ischemic injury. These studies demonstrate methazolamide's ability to inhibit neuron apoptosis, reduce oxidative stress, and improve neurological outcomes in models of subarachnoid hemorrhage and cerebral ischemia (Wang et al., 2009).

  • Treatment of Essential Voice Tremor

    Studies on the efficacy of methazolamide in treating essential voice tremor, a neurological condition affecting speech, showed limited usefulness. The drug was found to have some effect on frequency modulation in voice tremor but was associated with common side effects (Busenbark et al., 1996).

Pharmacological and Metabolic Studies

Methazolamide has been subject to various pharmacological and metabolic studies:

Pharmacokinetics in High Altitude

Research has shown that the pharmacokinetics of methazolamide significantly changes in rats after acute exposure to high altitude. This finding has implications for the clinical use of methazolamide in different altitude conditions, indicating a need for adjusted dosing strategies based on altitude exposure (Zhang Juan-hong, 2013).

  • Use in High-Altitude Illnesses

    Methazolamide has been suggested as beneficial for the prevention and treatment of high-altitude illnesses. It can increase metabolic acidosis, improve oxygenation levels, and reduce reactive oxygen species production, which are crucial in managing conditions like acute mountain sickness. It also presents fewer side effects compared to similar drugs like acetazolamide (Lu, Zhang, & Jiang, 2020).

  • Effect on Muscle Fatigue

    A study comparing methazolamide with acetazolamide found that methazolamide leads to less neuromuscular fatigue. This suggests potential benefits for clinical use where skeletal muscle function is a concern, such as in altitude illness prophylaxis (Dominelli et al., 2018).

  • Implications in Diabetes Treatment

    Methazolamide has been evaluated for its safety and efficacy in patients with type 2 diabetes. A study found that it was associated with a reduction in HbA1c, rapid reduction in alanine aminotransferase, and weight loss in metformin-cotreated patients, suggesting its potential as a new intervention in diabetes management (Simpson et al., 2014).

Safety And Hazards

Methazolamide may cause serious side effects. It is suspected of causing cancer . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2-ylidene)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O3S2/c1-3(10)7-4-9(2)8-5(13-4)14(6,11)12/h1-2H3,(H2,6,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOSMHQXBMRNHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023281, DTXSID50901331
Record name Methazolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_433
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855821
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Methazolamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00703
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Methazolamide is a potent inhibitor of carbonic anhydrase. Inhibition of carbonic anhydrase in the ciliary processes of the eye decreases aqueous humor secretion, presumably by slowing the formation of bicarbonate ions with subsequent reduction in sodium and fluid transport., ANTICONVULSANT PROPERTIES...RESEMBLE THOSE OF CARBON DIOXIDE. IN ANIMALS, THEY ABOLISH THE TONIC EXTENSOR COMPONENT OF MAXIMAL ELECTROSHOCK CONVULSIONS, ELEVATE SEIZURE THRESHOLD, & PROTECT AGAINST AUDIOGENIC SEIZURES & THOSE PRODUCED BY WITHDRAWAL FROM HIGH CONCN OF CARBON DIOXIDE. /CARBONIC ANHYDRASE INHIBITORS/, MAJOR PHARMACOLOGICAL ACTION...IS INHIBITION OF ENZYME CARBONIC ANHYDRASE. STUDIES WITH PURIFIED ENZYME HAVE SHOWN THAT INHIBITION IS NONCOMPETITIVE. NONCATALYZED HYDRATION OR DEHYDRATION REACTION CAN TAKE PLACE...IN ABSENCE OF ENZYME. /CARBONIC ANHYDRAS INHIBITORS/, MORE THAN 99% OF ENZYME ACTIVITY IN THE KIDNEY MUST BE INHIBITED BEFORE PHYSIOLOGICAL EFFECTS BECOME APPARENT. THE ENZYME ITSELF IS DOMINANT TISSUE COMPONENT TO WHICH THE INHIBITORS BECOME BOUND. /CARBONIC ANHYDRASE INHIBITORS/, FOLLOWING ADMIN OF ACETAZOLAMIDE, THE URINE VOLUME PROMPTLY INCR. NORMALLY ACIDIC PH BECOMES ALKALINE. URINARY CONCN OF BICARBONATE ANION INCR AND IS MATCHED BY SODIUM AND SUBSTANTIAL AMT OF POTASSIUM. /CARBONIC ANHYDRASE INHIBITORS/, ...THE DRUG HAS BEEN FOUND TO INHIBIT EPILEPTIC SEIZURES & TO DECR RATE OF SPINAL FLUID FORMATION. EXACT MECHANISMS BY WHICH CARBONIC ANHYDRASE INHIBITION IS RELATED TO THESE CHANGES IN FUNCTION ARE NOT CLEAR, & MULTIPLE FACTORS MAY BE INVOLVED. /CARBONIC ANHYDRASE INHIBITORS/
Record name Methazolamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00703
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METHAZOLAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3269
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Methazolamide

Color/Form

CRYSTALS FROM WATER

CAS RN

554-57-4, 1164547-86-7
Record name Methazolamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=554-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methazolamide [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methazolamide, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1164547867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methazolamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00703
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name methazolamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758426
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methazolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methazolamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.243
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHAZOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W733B0S9SD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHAZOLAMIDE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA43GW06P1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHAZOLAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3269
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

213-214 °C
Record name Methazolamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00703
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METHAZOLAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3269
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methazolamide
Reactant of Route 2
Methazolamide
Reactant of Route 3
Reactant of Route 3
Methazolamide
Reactant of Route 4
Methazolamide
Reactant of Route 5
Reactant of Route 5
Methazolamide
Reactant of Route 6
Reactant of Route 6
Methazolamide

Citations

For This Compound
6,540
Citations
TH Maren, JR Haywood, SK Chapman… - … & Visual Science, 1977 - researchgate.net
Methazolamide, a carbonic anhydrase inhibitor of strength equal to … binding, methazolamide diffuses into tissues and fluids much more readily than acetazolamide. Methazolamide is …
Number of citations: 165 www.researchgate.net
H Lu, H Zhang, Y Jiang - European Journal of Pharmaceutical Sciences, 2020 - Elsevier
… of methazolamide are beneficial for the prevention and treatment of high-altitude illnesses. Besides, methazolamide … that a lower dose of methazolamide has similar prophylaxis and …
Number of citations: 24 www.sciencedirect.com
W Tangamornsuksan, M Lohitnavy - The Pharmacogenomics Journal, 2019 - nature.com
… between HLA genotypes and methazolamide-induced cutaneous … with methazolamide-induced SJS/TEN, 30 methazolamide-… , and methazolamide-induced SJS/TEN were identified in …
Number of citations: 21 www.nature.com
SH Kim, M Kim, KW Lee, SH Kim, HR Kang… - …, 2010 - Future Medicine
Aims: The carbonic anhydrase inhibitor methazolamide … -C genotyping in five patients with methazolamide-induced SJS/… I alleles and occurrence of methazolamide-induced SJS/TEN. …
Number of citations: 126 www.futuremedicine.com
KN Gelatt, EO MacKay - Veterinary ophthalmology, 2001 - Wiley Online Library
… am, 12 noon and 5 pm) daily; methazolamide (5 mg/kg per os … oral methazolamide on the last 3 days, and methazolamide (5 … Oral methazolamide also significantly lowered IOP in both …
Number of citations: 80 onlinelibrary.wiley.com
X Wang, BE Figueroa, IG Stavrovskaya, Y Zhang… - Stroke, 2009 - Am Heart Assoc
… methazolamide and melatonin are protective in cellular and in vivo models of neuronal hypoxia. Methods— The effects of methazolamide … — We demonstrate that methazolamide and …
Number of citations: 162 www.ahajournals.org
F Wang, L Chen, S Jiang, J He, X Zhang… - Journal of liposome …, 2014 - Taylor & Francis
The purpose of the present study was to optimize methazolamide (MTZ)-loaded solid lipid nanoparticles (SLNs) which were used as topical eye drops by evaluating the relationship …
Number of citations: 55 www.tandfonline.com
L Yuan, M Wang, T Liu, Y Lei, Q Miao, Q Li… - Frontiers in …, 2019 - frontiersin.org
… The current study investigated whether CA1 plays an important role in AS calcification and whether the CA inhibitor methazolamide (MTZ) has a therapeutic effect on AS. We …
Number of citations: 24 www.frontiersin.org
F Yang, J Xuan, J Chen, H Zhong, H Luo… - The …, 2016 - nature.com
… a weaker but notable association with methazolamide-induced SJS/… HLA-B* 59: 01 and methazolamide-induced SJS/TEN in the … to reduce the risk of methazolamide-induced SJS/TEN. …
Number of citations: 55 www.nature.com
PB Dominelli, CJ McNeil… - Journal of Applied …, 2018 - journals.physiology.org
… In animals, methazolamide, a methylated analog of … , in humans, if methazolamide would attenuate diaphragm and … day) and then in random order, methazolamide (100 mg twice a day) …
Number of citations: 22 journals.physiology.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.